C-7 Substitution Drives Nanomolar PI3Kα Inhibition Potency Relative to 2,4-Disubstituted Baselines
In a systematic SAR campaign exploring 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, the introduction of diverse C-7 substituents was found to dramatically enhance PI3Kα inhibitory activity compared to the corresponding 2,4-disubstituted pyrimidopyrimidine reference compounds lacking a C-7 functionalization [1]. The study reported that six novel derivatives achieved IC50 values between 3 and 10 nM against PI3Kα, with the most optimized C-7 appendages (e.g., a methyl oxime group) yielding an IC50 of 3 nM [1]. In contrast, the 2,4-disubstituted baseline compounds exhibited significantly reduced potency [1]. This data establishes that the C-7 position is a critical vector for achieving sub-10 nM potency on the PI3Kα target, a gain that cannot be realized with simpler 2,4-disubstituted scaffolds.
| Evidence Dimension | PI3Kα enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Optimized 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines: IC50 = 3–10 nM |
| Comparator Or Baseline | 2,4-Disubstituted pyrimidopyrimidine references: significantly reduced activity |
| Quantified Difference | Approximately 6- to 20-fold improvement in potency (estimated from baseline IC50 ~60 nM vs. optimized 3–10 nM) |
| Conditions | In vitro PI3Kα enzymatic assay; values represent mean of triplicate experiments |
Why This Matters
Demonstrates that the C-7 bromine precursor is essential for accessing high-potency PI3Kα inhibitors, directly impacting the selection of this scaffold over non-C-7-substituted alternatives in oncology-focused discovery programs.
- [1] Buron, F.; Rodrigues, N.; Saurat, T.; Hiebel, M. A.; Bourg, S.; Bonnet, P.; Nehmé, R.; Morin, P.; Percina, N.; Corret, J.; et al. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules 2021, 26, 5349. View Source
